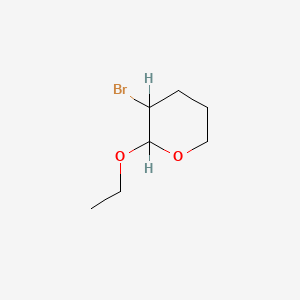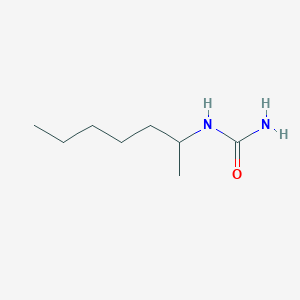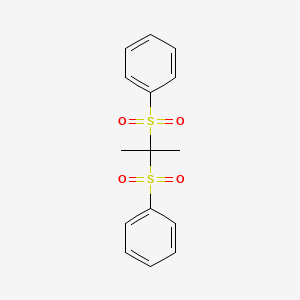
1,1'-(Propane-2,2-diyldisulfonyl)dibenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-Bis(phenylsulfonyl)propane is an organic compound characterized by the presence of two phenylsulfonyl groups attached to a propane backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-bis(phenylsulfonyl)propane typically involves the reaction of phenylsulfonyl chloride with propane derivatives under controlled conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods: Industrial production of 2,2-bis(phenylsulfonyl)propane often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process involves careful control of temperature, pressure, and reactant concentrations to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Bis(phenylsulfonyl)propane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The phenylsulfonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.
Major Products: The major products formed from these reactions include various sulfone and sulfide derivatives, which can be further utilized in organic synthesis and materials science .
Wissenschaftliche Forschungsanwendungen
2,2-Bis(phenylsulfonyl)propane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including polymers and resins
Wirkmechanismus
The mechanism of action of 2,2-bis(phenylsulfonyl)propane involves its ability to participate in various chemical reactions due to the presence of reactive sulfonyl groups. These groups can undergo nucleophilic substitution, oxidation, and reduction, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
2,2-Bis(phenylcarbonyl)propane: Similar in structure but with carbonyl groups instead of sulfonyl groups.
2,2-Bis(phenylsulfonyl)ethane: A shorter carbon chain but similar functional groups.
2,2-Bis(phenylsulfonyl)butane: A longer carbon chain with similar functional groups.
Uniqueness: 2,2-Bis(phenylsulfonyl)propane is unique due to its specific combination of phenylsulfonyl groups and propane backbone, which imparts distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and versatile reagents .
Eigenschaften
CAS-Nummer |
39863-09-7 |
|---|---|
Molekularformel |
C15H16O4S2 |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)propan-2-ylsulfonylbenzene |
InChI |
InChI=1S/C15H16O4S2/c1-15(2,20(16,17)13-9-5-3-6-10-13)21(18,19)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChI-Schlüssel |
LUFRHBUECIEJCK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(S(=O)(=O)C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,2-Bis[2-(2-chloroethoxy)ethoxy]benzene](/img/structure/B14664679.png)
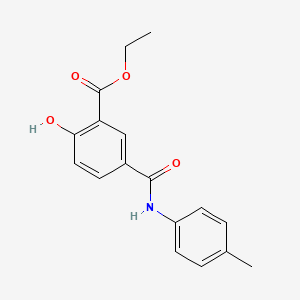
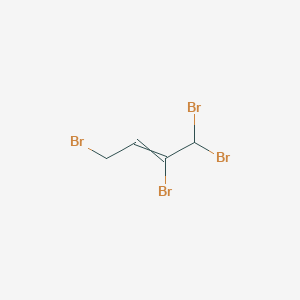
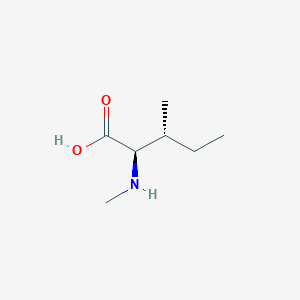
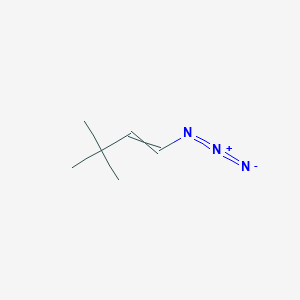
![1-{1-[2-(Benzyloxy)ethyl]-2-oxopyrrolidin-3-yl}pyrimidine-2,4(1h,3h)-dione](/img/structure/B14664722.png)
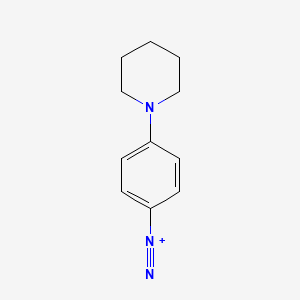
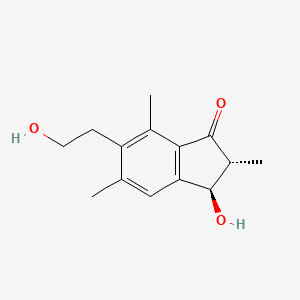
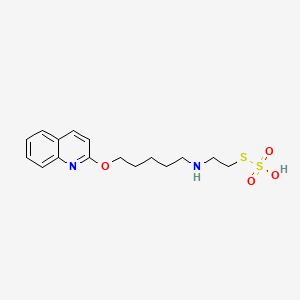
![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
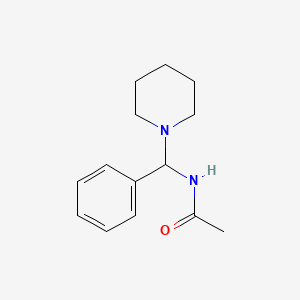
![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
